

The Environmental Fate of 2-Methyl-5-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline

Cat. No.: B049896

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Introduction

2-Methyl-5-nitroaniline (CAS No. 99-55-8), also known as 5-nitro-o-toluidine, is a significant industrial chemical primarily utilized in the synthesis of azo dyes and pigments. It is also recognized as a metabolite of the explosive 2,4-dinitrotoluene.^{[1][2][3][4]} Its introduction into the environment, whether through industrial effluent or as a degradation product, necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation, and persistence of **2-Methyl-5-nitroaniline**.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These properties influence its partitioning between environmental compartments such as water, soil, and air, as well as its susceptibility to various degradation processes.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2]
Molecular Weight	152.15 g/mol	[2]
Appearance	Yellow to orange-brown crystalline solid	[4]
Melting Point	104 - 107 °C	[5]
Water Solubility	Low; Insoluble in water	[5][6]
log Kow (Octanol-Water Partition Coefficient)	1.87	[7]
Vapor Pressure	9.8 x 10 ⁻⁴ mm Hg (estimated)	[7]
Henry's Law Constant	8.3 x 10 ⁻⁹ atm·m ³ /mol (estimated)	[7]

Environmental Fate and Transport

The environmental fate of **2-Methyl-5-nitroaniline** is dictated by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and partitioning into different environmental matrices.

Mobility and Partitioning

The mobility of **2-Methyl-5-nitroaniline** in the environment is relatively low. Its low water solubility and moderate octanol-water partition coefficient suggest a tendency to adsorb to organic matter in soil and sediment.

- **Soil and Sediment:** The soil organic carbon-water partitioning coefficient (K_{oc}) for **2-Methyl-5-nitroaniline** has been reported to be between 690 and 810.[7] Based on this, the compound is expected to have low mobility in soil.[7] This indicates a propensity for **2-Methyl-5-nitroaniline** to remain in the soil matrix rather than leaching into groundwater.
- **Volatility:** With a low estimated Henry's Law constant, **2-Methyl-5-nitroaniline** is expected to be essentially nonvolatile from water surfaces.[7] Volatilization from moist and dry soil

surfaces is also not anticipated to be a significant fate process.^[7]

- Bioaccumulation: The potential for bioaccumulation in aquatic organisms is considered low. The estimated bioconcentration factor (BCF) is 5.5, which suggests that the compound is unlikely to accumulate to significant levels in the tissues of aquatic organisms.^[7]

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photodegradation, are generally not considered to be significant for **2-Methyl-5-nitroaniline** under typical environmental conditions.

- Hydrolysis: **2-Methyl-5-nitroaniline** lacks functional groups that are susceptible to hydrolysis under environmental conditions.^[7] Therefore, hydrolysis is not an important environmental fate process.^[7]
- Photodegradation: The compound does not absorb light at wavelengths greater than 290 nm, which means it is not expected to undergo direct photolysis by sunlight in the aqueous phase.^[7] In the atmosphere, vapor-phase **2-Methyl-5-nitroaniline** is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 1.4 days.^[7]

Biodegradation

Biodegradation is a key process in the environmental attenuation of **2-Methyl-5-nitroaniline**. While not readily biodegradable, it can be degraded by microbial communities in soil and activated sludge.

- Aerobic Biodegradation: Studies have shown that **2-Methyl-5-nitroaniline** can be completely degraded in activated sludge over a period of 104 days.^[7] The degradation pathway for nitroaromatic compounds often involves the reduction of the nitro group to a hydroxylamino or amino group, followed by ring cleavage.^[8] For **2-Methyl-5-nitroaniline**, identified degradation products include 2,4-diaminotoluene, 4-nitrotoluene, and 6-nitroindazole.^[7] The initial steps in the aerobic degradation of similar nitroanilines often involve monooxygenase or dioxygenase enzymes.^{[9][10]}
- Anaerobic Biodegradation: Under anaerobic conditions, the initial step in the degradation of nitroaromatic compounds is typically the reduction of the nitro group.^[8] While specific

studies on the anaerobic biodegradation of **2-Methyl-5-nitroaniline** are limited, it is plausible that it would undergo reduction to the corresponding amine.

Ecotoxicity

2-Methyl-5-nitroaniline is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Endpoint	Species	Value	Source
LC ₅₀ (96h)	Pimephales promelas (Fathead minnow)	34 mg/L	[7]
EC ₅₀ (48h)	Daphnia magna (Water flea)	22.5 mg/L	[7]
EC ₅₀ (96h)	Pseudokirchneriella subcapitata (Green algae)	101.5 µM	[7]

Experimental Protocols

Detailed experimental protocols for the environmental fate assessment of **2-Methyl-5-nitroaniline** are not readily available in the public domain. However, standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed.

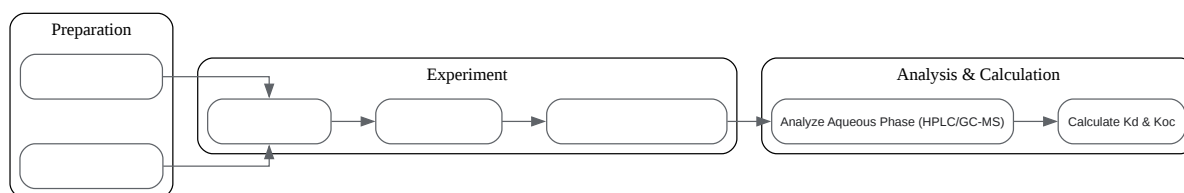
Soil Sorption/Desorption (OECD 106)

The soil sorption and desorption of **2-Methyl-5-nitroaniline** can be determined using a batch equilibrium method as outlined in OECD Guideline 106.

Objective: To determine the soil organic carbon-water partitioning coefficient (K_{oc}) of **2-Methyl-5-nitroaniline**.

Methodology:

- **Soil Preparation:** A set of well-characterized soils with varying organic carbon content, pH, and texture are selected, air-dried, and sieved.
- **Test Solution Preparation:** A stock solution of **2-Methyl-5-nitroaniline** in a suitable solvent is prepared. Test solutions of known concentrations are made by diluting the stock solution in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.
- **Equilibration:** A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are then agitated in the dark at a constant temperature until equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** After equilibration, the solid and liquid phases are separated by centrifugation.
- **Analysis:** The concentration of **2-Methyl-5-nitroaniline** remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).^[13]
- **Calculation:** The amount of **2-Methyl-5-nitroaniline** sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (K_d) is then calculated. The K_{oc} is determined by normalizing the K_d value to the organic carbon content of the soil.



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Caption: Workflow for Soil Sorption/Desorption Study (OECD 106).

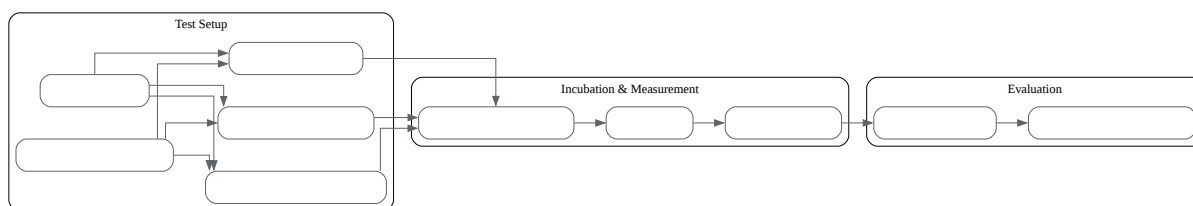
Ready Biodegradability (OECD 301)

The ready biodegradability of **2-Methyl-5-nitroaniline** can be assessed using one of the methods described in OECD Guideline 301. The CO₂ evolution test (OECD 301B) is a common choice.

Objective: To determine if **2-Methyl-5-nitroaniline** is readily biodegradable under aerobic conditions.

Methodology:

- **Inoculum:** Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
- **Test Setup:** The test substance is added to a mineral medium inoculated with the activated sludge in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
- **Incubation:** The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. The CO₂ produced from the mineralization of the test substance is trapped in a potassium hydroxide solution.
- **Analysis:** The amount of CO₂ produced is measured at regular intervals by titrating the potassium hydroxide solution or by using an inorganic carbon analyzer.
- **Calculation:** The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test.

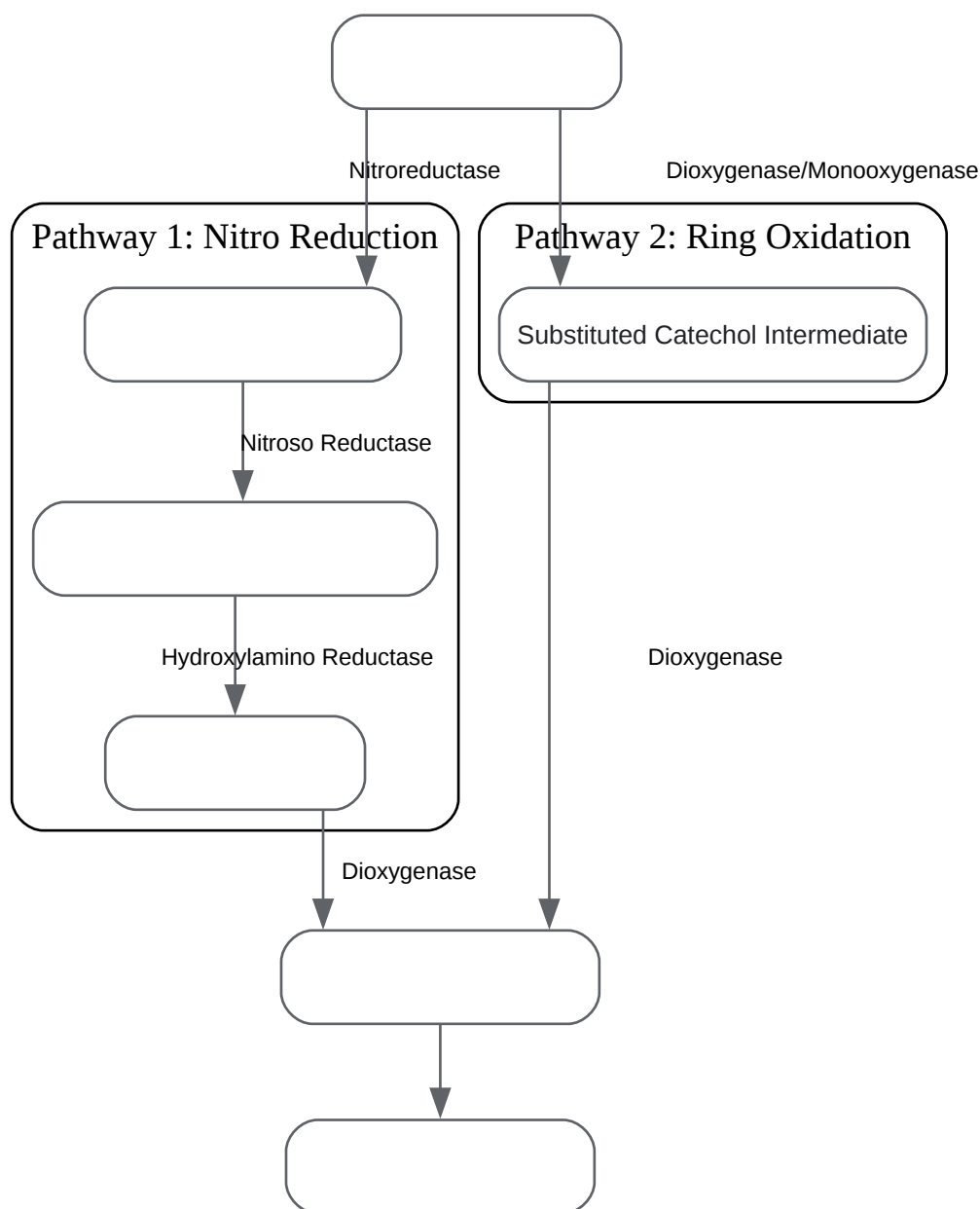


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Caption: Workflow for Ready Biodegradability Test (OECD 301B).

Proposed Biodegradation Pathway

Based on the identified metabolites and general knowledge of nitroaromatic biodegradation, a plausible aerobic degradation pathway for **2-Methyl-5-nitroaniline** is proposed below. The initial steps likely involve either the reduction of the nitro group or enzymatic attack on the aromatic ring.



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Caption: Proposed Aerobic Biodegradation Pathway for **2-Methyl-5-nitroaniline**.

Conclusion

2-Methyl-5-nitroaniline exhibits low mobility and low bioaccumulation potential in the environment. Its persistence is primarily governed by microbial degradation, as abiotic processes like hydrolysis and direct photolysis are not significant. While it is not readily biodegradable, it can be completely mineralized by adapted microbial communities over

extended periods. The compound is classified as harmful to aquatic life, and its release into the environment should be minimized. Further research is warranted to fully elucidate the biodegradation pathways and kinetics under various environmental conditions to refine environmental risk assessments.

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